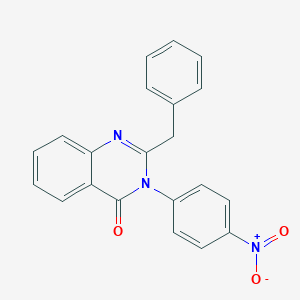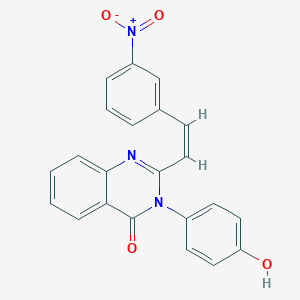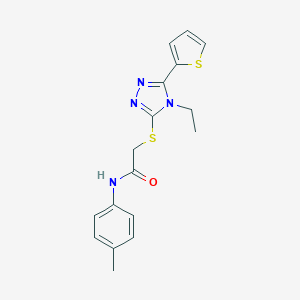
SALOR-INT L366129-1EA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SALOR-INT L366129-1EA is a complex organic compound that features a thiophene ring, a triazole ring, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L366129-1EA typically involves multiple steps, starting with the preparation of the thiophene and triazole intermediates. The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources. The triazole ring is often formed via the cycloaddition reaction of azides with alkynes under copper-catalyzed conditions.
The final step involves the coupling of the thiophene and triazole intermediates with the acetamide moiety. This can be achieved through nucleophilic substitution reactions, where the sulfanyl group acts as a nucleophile attacking the acetamide carbonyl carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
SALOR-INT L366129-1EA can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
SALOR-INT L366129-1EA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of SALOR-INT L366129-1EA involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- 2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
The unique combination of the thiophene and triazole rings, along with the sulfanyl group, gives SALOR-INT L366129-1EA distinct chemical and biological properties
特性
分子式 |
C17H18N4OS2 |
|---|---|
分子量 |
358.5g/mol |
IUPAC名 |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N4OS2/c1-3-21-16(14-5-4-10-23-14)19-20-17(21)24-11-15(22)18-13-8-6-12(2)7-9-13/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChIキー |
PZYULBDIYLXXBQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CS3 |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=CS3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


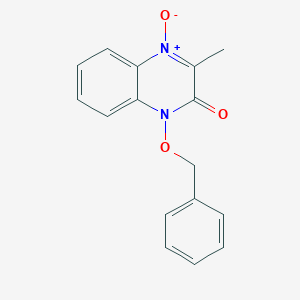
![5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B430972.png)
![Ethyl 2-[(4-toluidinocarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430974.png)
![2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(2-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B430975.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B430976.png)
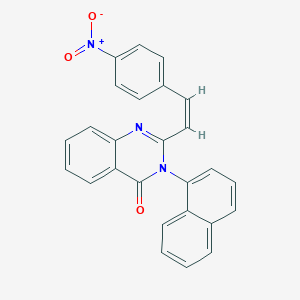
![2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3-(2-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B430980.png)
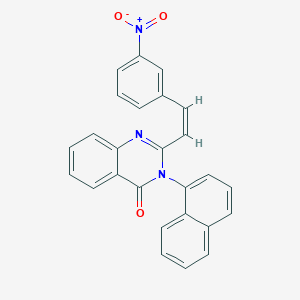
![Ethyl 6-tert-butyl-2-{[(2-methylprop-2-en-1-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B430983.png)
![ETHYL 2-{[(2-METHYLPROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B430984.png)
![5,7-Diethyl-2-{4-nitrophenyl}-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B430987.png)
![ETHYL 2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B430988.png)
